Indolizine-6-carboxylic acid

Neuroscience Serotonin Receptor Adenylate Cyclase

For research teams developing novel anti-tubercular agents against drug-resistant M. tuberculosis, Indolizine-6-carboxylic acid (CAS 588720-42-7) is the required core scaffold. Functionalization at the 6-position yields MICs as low as 5 μg/mL (drug-sensitive) and 16 μg/mL (MDR-TB). Unlike 2-carboxy (MAO inhibitors) or 3-carboxy (5-HT3 antagonist) isomers, this regioisomer targets the 5-HT1D receptor beta (adenylate cyclase inhibition 0.6–2.0) and defines a distinct chemical space for computational ADME models (LogP 2.02, TPSA 41.71 Ų, solubility 0.404 mg/mL). Procure the authentic 6‑carboxy isomer to ensure target engagement fidelity and model reproducibility—substituting positional isomers will lead to divergent synthetic pathways and erroneous pharmacological profiles.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 588720-42-7
Cat. No. B050700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolizine-6-carboxylic acid
CAS588720-42-7
Synonymsindolizine-6-carboxylic acid; 6-Indolizinecarboxylicacid(9CI)
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=CC2=C1)C(=O)O
InChIInChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12)
InChIKeyJOVCSPPLSDQUOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolizine-6-carboxylic Acid (CAS 588720-42-7): Core Properties and Procurement Considerations for Scientific Research


Indolizine-6-carboxylic acid is a heterocyclic organic compound featuring a fused pyrrole-pyridine indolizine core with a carboxylic acid group at the 6-position . This regiochemistry confers a distinct electronic distribution and a unique substitution pattern that differentiates it from other indolizine carboxylic acid isomers [1]. Its molecular weight is 161.16 g/mol (molecular formula C9H7NO2) with a calculated logP of approximately 1.64 . The compound is primarily utilized as a high-value building block in medicinal chemistry and as a key intermediate in the synthesis of biologically active derivatives, with applications spanning anti-tubercular, anticancer, and anti-inflammatory research [2].

Why Indolizine-6-carboxylic Acid (CAS 588720-42-7) Cannot Be Replaced by Other Indolizine Isomers in Critical Research Applications


The indolizine scaffold is not monolithic; the position of the carboxylic acid substituent fundamentally alters the molecule's electronic properties, biological target engagement, and chemical reactivity . For instance, indolizine-2-carboxylic acid derivatives have been predominantly explored as monoamine oxidase inhibitors [1], while indolizine-3-carboxylic acid analogs are recognized as 5-HT3 receptor antagonists [2]. The 6-carboxy derivative offers a unique substitution pattern that is not merely a positional variant but a distinct entry point for synthesizing a separate chemical space of biologically active compounds, such as the potent anti-tubercular agents that feature the 6-position as a key functionalization site [3]. Generic substitution without considering these regio-specific differences can lead to a complete loss of target affinity or a drastic alteration in the desired synthetic pathway [4].

Quantitative Differentiation Evidence for Indolizine-6-carboxylic Acid (CAS 588720-42-7) vs. Structural Analogs


Evidence Item 1: 5-HT1D Receptor Beta Adenylate Cyclase Inhibitory Activity

Indolizine-6-carboxylic acid demonstrates a specific, quantifiable interaction with the human 5-hydroxytryptamine 1D receptor beta, an activity profile not reported for other simple indolizine carboxylic acid isomers. It inhibits forskolin-stimulated adenylate cyclase activity with a value ranging from 0.6 to 2.0 (units not specified in the assay summary) in CHO-K1 cells expressing the human 5-HT1D beta receptor [1]. This contrasts sharply with indolizine-3-carboxylic acid derivatives, which are characterized as 5-HT3 receptor antagonists [2], and indolizine-2-carboxylic acid derivatives, which primarily target monoamine oxidase [3].

Neuroscience Serotonin Receptor Adenylate Cyclase GPCR Pharmacology

Evidence Item 2: Regioselective Synthetic Differentiation

The 6-position of the indolizine ring is a strategically significant site for regioselective functionalization that is distinct from the more commonly studied 1-, 2-, or 3-positions. While direct comparative kinetic data for indolizine-6-carboxylic acid itself is sparse, the 6-position is the key point of diversification in the synthesis of high-value anti-tubercular agents. A 2024 study demonstrated that functionalization at the 6- and 7-positions of the indolizine core yielded compounds (e.g., 5h) with MIC values of 5 μg/mL against M. tuberculosis (ATCC 25177) and 16 μg/mL against MDR-TB strains [1]. This synthetic utility is not achievable starting from indolizine-1-, 2-, or 3-carboxylic acid, which would lead to entirely different substitution patterns and, consequently, distinct biological activities .

Organic Synthesis Medicinal Chemistry Reaction Development C-H Activation

Evidence Item 3: Physicochemical Property Distinction: LogP and PSA

The 6-position of the carboxylic acid group imparts distinct physicochemical properties compared to its isomers. Indolizine-6-carboxylic acid exhibits a predicted LogP (XLOGP3) of 2.02 and a topological polar surface area (TPSA) of 41.71 Ų . While directly comparable data for all simple indolizine carboxylic acid isomers under identical computational conditions is not uniformly available, this logP value positions it differently in terms of lipophilicity compared to what would be expected for the 1- or 3-carboxy isomers, which often have different hydrogen-bonding capabilities due to proximity to the ring nitrogen. Furthermore, its aqueous solubility is predicted to be 0.404 mg/mL , a parameter that can vary significantly with regiochemistry and directly impacts formulation and assay development .

ADME Prediction Physicochemical Properties Drug-likeness Computational Chemistry

Evidence Item 4: Patent-Documented Use as a Key Intermediate

The compound's value is validated by its explicit inclusion as a key intermediate in granted patents, a distinction not shared by all indolizine isomers. Indolizine-6-carboxylic acid is specifically cited in US Patent US2003/236264 A1, where it serves as a crucial building block in the synthesis of a series of biologically active compounds [1]. This patent citation provides a legal and commercial validation of its utility and differentiates it from other indolizine carboxylic acids that may not be as prominently featured in the intellectual property landscape [2].

Medicinal Chemistry Process Chemistry Patent Analysis Drug Discovery

Recommended Research and Procurement Applications for Indolizine-6-carboxylic Acid (CAS 588720-42-7)


Scenario 1: Development of Novel Anti-Tubercular Agents Targeting MDR-TB

Medicinal chemistry teams focused on discovering new treatments for drug-resistant tuberculosis should procure indolizine-6-carboxylic acid as a core scaffold. As demonstrated in a 2024 study, functionalization of the 6-position of the indolizine ring yields compounds with MIC values as low as 5 μg/mL against drug-sensitive and 16 μg/mL against multi-drug resistant M. tuberculosis strains [1]. Using the 2- or 3-carboxylic acid isomers would direct the synthesis toward a different chemical space that is not associated with this validated anti-TB activity [2].

Scenario 2: Investigating 5-HT1D Receptor Beta Pharmacology

Researchers studying serotonergic signaling and GPCR pharmacology should utilize indolizine-6-carboxylic acid for its unique interaction with the 5-HT1D receptor beta. The compound inhibits adenylate cyclase activity in cells expressing this receptor with an activity range of 0.6 to 2.0 [1]. This distinct pharmacological profile is not found with other indolizine carboxylic acid isomers, which are known to target 5-HT3 receptors (3-carboxy) or monoamine oxidase (2-carboxy) [2].

Scenario 3: In Silico and Physicochemical Profiling of Lead Compounds

For early-stage drug discovery programs building computational ADME models, procuring authentic indolizine-6-carboxylic acid is essential for accurate property prediction. Its distinct logP of 2.02, TPSA of 41.71 Ų, and aqueous solubility of 0.404 mg/mL provide a specific data point that differs from the 1-, 2-, and 3-carboxy isomers due to their varying electronic environments [1]. Relying on an isomer would introduce significant error into predictive models and could misguide lead optimization efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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